molecular formula C4H11NO2 B3104489 (R)-2-Amino-3-methoxypropan-1-ol CAS No. 148278-96-0

(R)-2-Amino-3-methoxypropan-1-ol

Cat. No. B3104489
CAS RN: 148278-96-0
M. Wt: 105.14 g/mol
InChI Key: KRWNDTAVKGMNDQ-SCSAIBSYSA-N
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Description

(R)-2-Amino-3-methoxypropan-1-ol, also known as AMP, is a chiral amino alcohol compound that has attracted the attention of researchers due to its unique chemical and biological properties. AMP has been found to have potential applications in various scientific fields, including pharmacology, organic chemistry, and biochemistry.

Scientific Research Applications

Antimalarial Activity

(R)-2-Amino-3-methoxypropan-1-ol and its derivatives have been synthesized and evaluated for their antimalarial activity. A study by D’hooghe et al. (2011) investigated various 2-amino-3-arylpropan-1-ols and found moderate antimalarial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).

Synthesis and Quantification in Pharmacokinetics

Walczak (2014) developed a selective and sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of new aminopropan-2-ol derivatives in rat serum. This study highlights the role of these derivatives in pharmacokinetic research (Walczak, 2014).

Asymmetric Synthesis in Drug Development

Torre, Gotor‐Fernández, and Gotor (2006) explored the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, including (R)-2-Amino-3-methoxypropan-1-ol, for potential application in asymmetric synthesis of drugs like (S)-dapoxetine (Torre et al., 2006).

Oligonucleotide Synthesis

Connolly (1987) discusses the synthesis of oligonucleotides containing a primary amino group at the 5'-terminus, showing the relevance of amino alcohols like (R)-2-Amino-3-methoxypropan-1-ol in the field of nucleic acid research (Connolly, 1987).

properties

IUPAC Name

(2R)-2-amino-3-methoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWNDTAVKGMNDQ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299401
Record name (2R)-2-Amino-3-methoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-methoxypropan-1-ol

CAS RN

148278-96-0
Record name (2R)-2-Amino-3-methoxy-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148278-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Amino-3-methoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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